2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide

Catalog No.
S3000439
CAS No.
215734-32-0
M.F
C15H17N3O3
M. Wt
287.319
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-...

CAS Number

215734-32-0

Product Name

2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide

IUPAC Name

2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide

Molecular Formula

C15H17N3O3

Molecular Weight

287.319

InChI

InChI=1S/C15H17N3O3/c1-20-11-6-5-10(13(8-11)21-2)9-18-15(19)12-4-3-7-17-14(12)16/h3-8H,9H2,1-2H3,(H2,16,17)(H,18,19)

InChI Key

IFZADCACNOLHMW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)N)OC

solubility

not available
  • Chemical Databases: Searches of scientific databases like PubChem and ChemSpider do not yield any entries for this specific compound. This suggests that 2-amino-N-(2,4-dimethoxybenzyl)pyridine-3-carboxamide is either a niche molecule not widely studied or a recently synthesized compound not yet documented in major repositories.
  • Literature Search: A search of scientific literature databases like ScienceDirect and Scopus using the compound name also produced no relevant results. This further reinforces the notion that research on this specific molecule is scarce.
  • Pyridine Derivatives: The presence of a pyridine ring suggests the molecule might be investigated for its interaction with proteins or enzymes that bind to pyridine moieties. Pyridine derivatives are known to have diverse biological activities .
  • Carboxamide Functionality: The carboxamide group can participate in hydrogen bonding, potentially influencing the molecule's interaction with biological targets. Carboxamides are a common functional group in many pharmaceuticals .
  • Methoxy Substituents: The two methoxy groups on the benzyl ring might affect the molecule's solubility and influence its potential for biological applications. Methoxy groups can modulate the properties of drugs .

2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide is an organic compound characterized by its unique molecular structure, which includes an amino group, a carboxamide group, and a pyridine ring. The presence of the dimethoxyphenyl group contributes to its distinctive chemical properties and potential biological activities. This compound is notable for its role in various bio

  • Oxidation: This can be performed using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into amines or alcohols.
  • Substitution: Nucleophilic substitution reactions may occur at the amino or methoxy groups, often utilizing reagents such as alkyl halides or acyl chlorides.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide exhibits significant biological activity. It has shown potent antiproliferative effects against various cancer cell lines, including human leukemia (K562) and prostate cancer (DU145) cells. The compound's mechanism of action involves binding interactions with specific biomolecules and modulating gene expression, which may contribute to its anticancer properties. Additionally, it has demonstrated antimicrobial activity against various microbial strains, indicating its potential as a candidate for new antibiotic development.

The synthesis of 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide typically follows these steps:

  • Formation of Chalcone Intermediate: The reaction begins with 2,4-dimethoxybenzaldehyde and 2-cyanothioacetamide.
  • Pyridine Derivative Formation: The chalcone intermediate is treated with 2-chloro-N-arylacetamide derivatives under basic conditions to yield the desired pyridine derivative.

This multi-step synthesis allows for the introduction of various functional groups that can modify the compound's properties.

The compound has several applications in scientific research and industry:

  • Medicinal Chemistry: Its biological activity makes it a candidate for developing new anticancer and anti-inflammatory drugs.
  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Material Science: The compound's properties may be harnessed in developing materials with specific characteristics, such as fluorescence or conductivity.

Interaction studies have revealed that 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide can inhibit certain enzymes by binding to their active sites. This inhibition prevents substrate binding and subsequent catalytic activity, suggesting potential therapeutic roles in enzyme-related diseases. Additionally, receptor binding studies indicate that the compound may modulate signal transduction pathways, further underscoring its importance in biological systems.

Several compounds share structural similarities with 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
2-amino-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamideContains a similar pyridine structure but with different methoxy substitutionsExhibits distinct biological activities and synthesis routes
4-Arylthieno[2,3-b]pyridine-2-carboxamidesRelated in terms of carboxamide functionality but differs in the heterocyclic structureKnown for strong antiparasitic activity
2-amino-N-(4-methoxybenzyl)nicotinamideShares the amino and methoxy groups but belongs to the nicotinamide classTargets different biological pathways related to vascular endothelial growth factor receptor inhibition

These comparisons highlight the uniqueness of 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide in terms of its specific structural features and biological activities while also showcasing its potential alongside other similar compounds.

Palladium-Catalyzed Aminocarbonylation Strategies

Palladium-catalyzed aminocarbonylation has emerged as a cornerstone for synthesizing pyridine-3-carboxamide derivatives. This method leverages the coupling of aryl halides with amine nucleophiles in the presence of CO, forming C–N bonds with high regioselectivity. For 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide, the reaction typically involves a 3-iodopyridine precursor and (2,4-dimethoxyphenyl)methylamine.

Key mechanistic insights derive from studies on analogous systems. The oxidative addition of aryl halides to Pd(0) complexes, such as those ligated by 1,3-(dicyclohexylphosphino)propane (DCPP), occurs via a three-coordinate intermediate bearing one CO ligand. This step is rate-limiting and involves concerted C–X bond cleavage, as evidenced by a primary $$^{13}\text{C}$$ kinetic isotope effect. Subsequent CO insertion generates an acylpalladium intermediate, which undergoes nucleophilic attack by the amine to yield the carboxamide.

Catalyst systems immobilized on siliceous mesocellular foam (MCF) demonstrate exceptional recyclability and low Pd leaching (<1 ppm). For example, Pd$$^0$$-AmP-MCF facilitates aminocarbonylation of aryl iodides under mild conditions (1 atm CO, 80°C), achieving yields exceeding 90% for structurally similar amides. A "release and catch" mechanism ensures active Pd species remain in solution during catalysis before redepositing onto the support post-reaction.

Table 1. Representative Pd-Catalyzed Aminocarbonylation Conditions

SubstrateCatalyst SystemCO Pressure (atm)Temperature (°C)Yield (%)Reference
3-IodopyridinePd/DCPP810085
Aryl iodidePd$$^0$$-AmP-MCF18093
Phenacyl Pd complexPd(DCPP)(CO)$$_2$$12589

Multi-Step Functionalization of Pyridine Core Structures

The pyridine core in 2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide undergoes sequential functionalization to introduce the amino and carboxamide groups. A common strategy involves:

  • Halogenation: Direct iodination at the pyridine C3 position using N-iodosuccinimide (NIS) in acidic media.
  • Amination: Buchwald-Hartwig coupling or nucleophilic aromatic substitution to install the C2 amino group.
  • Aminocarbonylation: Pd-catalyzed coupling of the 3-iodopyridine intermediate with (2,4-dimethoxyphenyl)methylamine.

Recent advances in C–H functionalization offer alternatives to halogenation. For instance, copper-catalyzed C4 carboxylation of pyridines with CO$$_2$$ suggests potential for analogous C3 modifications, though this remains unexplored for carboxamide synthesis.

Notably, steric and electronic effects influence reaction outcomes. Electron-deficient pyridines facilitate oxidative addition to Pd(0), while bulky amines like (2,4-dimethoxyphenyl)methylamine require optimized ligand systems (e.g., DCPP) to prevent catalyst deactivation.

Solvent Systems and Reaction Optimization for Carboxamide Formation

Solvent choice profoundly impacts reaction kinetics and product selectivity. Polar aprotic solvents like DMF and tetrahydrofuran (THF) enhance Pd catalyst solubility and stabilize intermediates through coordination. For instance, THF achieves 93% yield in Pd$$^0$$-AmP-MCF-catalyzed aminocarbonylation, whereas non-polar solvents (e.g., toluene) reduce yields by 20–30%.

Base Additives: DBU and triethylamine (Et$$3$$N) are critical for deprotonating amine nucleophiles and facilitating reductive elimination. DBU’s strong basicity (pK$$a$$ ~12) accelerates deprotonation of the Pd-bound ammine intermediate, a key step in carboxamide formation.

CO Pressure: Atmospheric pressure (1 atm) suffices for aryl iodides, but aryl chlorides require higher pressures (8 atm) to drive oxidative addition. Elevated pressures also suppress Pd(I) dimer formation, a common deactivation pathway.

Temperature: Optimal ranges (80–100°C) balance reaction rate and catalyst stability. Prolonged heating (>24 h) at >100°C promotes decarbonylation and Pd aggregation.

XLogP3

1.8

Dates

Last modified: 08-17-2023

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